molecular formula C4H3NO3S B571656 3-Hydroxyisothiazole-5-carboxylic acid CAS No. 1257444-26-0

3-Hydroxyisothiazole-5-carboxylic acid

Cat. No.: B571656
CAS No.: 1257444-26-0
M. Wt: 145.132
InChI Key: DJMBQQBASUEMTK-UHFFFAOYSA-N
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Description

3-Hydroxyisothiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure

Safety and Hazards

The safety data sheet for a similar compound, 5-Isopropylisoxazole-3-carboxylic acid, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to use only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Research on heterocyclic carboxylic acid bioisosteres, including 3-Hydroxyisothiazole-5-carboxylic acid, is ongoing . These compounds are being used to map the orthosteric binding site of various receptors . The development of structural models has provided more insight into the molecular basis for binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiohydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isothiazole ring . The reaction conditions often require the presence of a catalyst, such as copper (I) chloride, and may involve heating to moderate temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of eco-friendly and cost-effective methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxyisothiazole-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of both sulfur and nitrogen atoms in the ring structure allows for unique binding interactions with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

IUPAC Name

3-oxo-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-3-1-2(4(7)8)9-5-3/h1H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMBQQBASUEMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257444-26-0
Record name 3-hydroxy-1,2-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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